3-(2-Fluorobenzyl)pyrrolidine

Medicinal Chemistry X-ray Crystallography Conformational Analysis

3-(2-Fluorobenzyl)pyrrolidine (CAS 768341-24-8) is a fluorinated pyrrolidine derivative with the molecular formula C11H14FN and a molecular weight of 179.23 g/mol. The compound consists of a saturated five-membered pyrrolidine ring substituted at the 3-position with a 2-fluorobenzyl group, conferring specific steric and electronic properties distinct from other positional isomers.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
CAS No. 768341-24-8
Cat. No. B1624251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorobenzyl)pyrrolidine
CAS768341-24-8
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CNCC1CC2=CC=CC=C2F
InChIInChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-4,9,13H,5-8H2
InChIKeyQOURVRXOUYVMGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluorobenzyl)pyrrolidine (CAS 768341-24-8) Procurement-Grade Overview: A Fluorinated Pyrrolidine Scaffold for Medicinal Chemistry and SAR Studies


3-(2-Fluorobenzyl)pyrrolidine (CAS 768341-24-8) is a fluorinated pyrrolidine derivative with the molecular formula C11H14FN and a molecular weight of 179.23 g/mol . The compound consists of a saturated five-membered pyrrolidine ring substituted at the 3-position with a 2-fluorobenzyl group, conferring specific steric and electronic properties distinct from other positional isomers . It is commercially available as a free base at purities typically ranging from 95% to 98% from specialty chemical suppliers .

Why 3-(2-Fluorobenzyl)pyrrolidine (CAS 768341-24-8) Cannot Be Replaced by Generic Analogs: Fluorine Position and Regioisomerism Dictate Activity and Templating Behavior


Generic substitution among fluorobenzyl-pyrrolidine isomers fails due to pronounced regioisomer-dependent differences in biological activity and physicochemical function. The specific ortho-fluorine positioning in 3-(2-fluorobenzyl)pyrrolidine imposes a unique conformational constraint and electronic environment on the pyrrolidine nitrogen, directly influencing its pKa, hydrogen-bonding capacity, and steric interactions with target binding sites. For example, in microporous material synthesis, the templating ability of fluorobenzyl-pyrrolidines is critically dependent on the fluorine position: the meta-fluorine isomer improves templating, whereas both ortho- and para-fluorine isomers deteriorate this function [1]. This positional sensitivity extends to receptor pharmacology, where small substituent shifts on the benzyl ring can result in orders-of-magnitude differences in target affinity and selectivity [2]. Consequently, procurement of a generic 'fluorobenzyl-pyrrolidine' without precise positional specification introduces unacceptable variability in experimental outcomes.

Quantitative Differentiation Evidence for 3-(2-Fluorobenzyl)pyrrolidine (CAS 768341-24-8): Comparative Physicochemical, Crystallographic, and Receptor Binding Data


Crystallographic Conformational Constraint: Dihedral Angle Differentiates 3-(2-Fluorobenzyl)pyrrolidine from Unsubstituted Pyrrolidine Scaffolds

The crystal structure of 3-(2-fluorobenzyl)pyrrolidine reveals a dihedral angle of 52.9° between the pyrrolidine and benzene ring planes [1]. This specific conformational constraint, imposed by the ortho-fluorine substitution, differs markedly from the more flexible conformations accessible to unsubstituted 3-benzylpyrrolidine or para-fluoro analogs. The N–H⋯O hydrogen-bonding network in the crystal lattice further stabilizes this distinct geometry, influencing the compound's molecular recognition properties in biological contexts [1].

Medicinal Chemistry X-ray Crystallography Conformational Analysis

Position-Dependent Templating Efficacy: Ortho-Fluorine Impairs Structure-Directing Activity in Zeolite Synthesis Compared to Meta-Fluorine Isomer

In the synthesis of AlPO4-5 and SAPO-5 microporous materials using fluorobenzyl-pyrrolidines as structure-directing agents (SDAs), the fluorine substitution position on the benzyl ring critically determines templating efficacy. Studies demonstrate that fluorine in the meta position improves templating ability relative to non-fluorinated benzyl-pyrrolidine, whereas fluorine in the ortho or para positions deteriorates the structure-directing role [1]. This functional divergence is attributed to differences in molecular geometry and electrostatic potential that affect the SDA's fit within the zeolite framework.

Materials Science Zeolite Synthesis Structure-Directing Agent

Opioid Receptor Binding Selectivity: Fluorobenzyl-Pyrrolidine Scaffolds Exhibit Sub-Nanomolar κ-Opioid Affinity with >60-Fold Selectivity Over μ-Receptors

While direct binding data for the free base 3-(2-fluorobenzyl)pyrrolidine are not publicly available, closely related arylphenylpyrrolidinylmethylphenoxybenzamide derivatives containing the 2-fluorobenzyl-pyrrolidine motif demonstrate exceptional κ-opioid receptor (KOR) selectivity. In CHO cells expressing cloned human opioid receptors, (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide exhibited a Ki of 0.565 nM for KOR, with 63-fold selectivity over μ-opioid receptors (Ki = 35.8 nM) and 373-fold selectivity over δ-opioid receptors (Ki = 211 nM) [1]. This selectivity profile is attributed to the specific fluorobenzyl-pyrrolidine geometry.

Opioid Pharmacology Receptor Binding Drug Discovery

Optimal Research and Industrial Application Scenarios for 3-(2-Fluorobenzyl)pyrrolidine (CAS 768341-24-8): Evidence-Backed Use Cases


Structure-Based Drug Design Requiring Pre-Organized Pyrrolidine Conformation

Researchers engaged in structure-based drug design targeting receptors or enzymes with well-defined hydrophobic pockets should select 3-(2-fluorobenzyl)pyrrolidine as a conformationally constrained building block. The crystallographically determined 52.9° dihedral angle between the pyrrolidine and benzene rings provides a pre-organized geometry that reduces the entropic penalty upon target binding [1], offering a potential affinity advantage over more flexible, unsubstituted benzyl-pyrrolidine analogs.

Development of κ-Opioid Receptor (KOR) Selective Ligands for Pain Research

Medicinal chemists developing non-addictive analgesics should prioritize 3-(2-fluorobenzyl)pyrrolidine as a core scaffold for KOR-selective compounds. Derivatives of this scaffold have demonstrated sub-nanomolar KOR affinity (Ki = 0.565 nM) with >60-fold selectivity over μ-opioid receptors [2], a profile that mitigates the abuse liability and respiratory depression associated with μ-opioid agonists. This compound serves as an essential intermediate for exploring KOR-targeted therapeutics.

Structure-Activity Relationship (SAR) Studies of Fluorine Positional Isomers

Scientists conducting systematic SAR investigations of fluorobenzyl-pyrrolidine positional isomers should include 3-(2-fluorobenzyl)pyrrolidine as the ortho-fluoro reference compound. Comparative studies across ortho-, meta-, and para-fluoro isomers are essential for understanding the stereoelectronic determinants of biological activity, as exemplified by the divergent templating behaviors observed in zeolite synthesis [3] and the pronounced selectivity differences in receptor pharmacology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Fluorobenzyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.